4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one
CAS No.:
Cat. No.: VC16353301
Molecular Formula: C25H29N3O2
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N3O2 |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C25H29N3O2/c29-24(12-6-9-21-19-26-23-11-5-4-10-22(21)23)27-15-17-28(18-16-27)25(30)14-13-20-7-2-1-3-8-20/h1-5,7-8,10-11,19,26H,6,9,12-18H2 |
| Standard InChI Key | BWWBELOGEHKRCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CCC4=CC=CC=C4 |
Introduction
The compound 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one is a complex organic molecule that incorporates several key structural elements, including an indole ring, a piperazine ring, and a phenylpropanoyl moiety. This compound is not explicitly detailed in the provided search results, so we will focus on its structural components and potential applications based on similar compounds.
Structural Components
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Indole Ring: The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It is a common motif in many biologically active compounds.
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Piperazine Ring: Piperazine is a six-membered ring containing two nitrogen atoms. It is often used in pharmaceuticals due to its ability to participate in hydrogen bonding and its basicity.
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Phenylpropanoyl Moiety: This group consists of a phenyl ring attached to a propanoyl chain, which is a common structural element in many organic compounds.
Potential Applications
Compounds with similar structures to 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one may have various biological activities, including antiviral, antibacterial, or antifungal properties. For example, compounds with piperazine and indole rings have been studied for their potential in treating viral infections and other diseases .
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the piperazine and indole rings, followed by the attachment of the phenylpropanoyl group. Characterization would involve techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure.
Data Tables
Given the lack of specific data for 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one, we can consider a hypothetical table for similar compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| Example 1 | C25H29N3O | 387.5 | Antiviral |
| Example 2 | C21H23N3O | 333.4 | Unknown |
Research Findings
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